molecular formula C16H20BrN5O2 B4757150 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

Cat. No. B4757150
M. Wt: 394.27 g/mol
InChI Key: LTIYDKVOGJHJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine, also known as BRD-7389, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BRD-7389 is a potent and selective inhibitor of bromodomain and extra-terminal domain (BET) proteins, which are epigenetic regulators that control gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and neurological disorders, making BRD-7389 a promising drug candidate.

Mechanism of Action

6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine binds to the bromodomains of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This leads to the downregulation of genes involved in cell proliferation, inflammation, and other disease-related processes. The selectivity of 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine for BET proteins over other bromodomain-containing proteins is a key factor in its therapeutic potential.
Biochemical and Physiological Effects:
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine induces cell cycle arrest and apoptosis, leading to decreased cell viability. In macrophages and microglia, 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In animal models of Alzheimer's disease and traumatic brain injury, 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine improves cognitive function and reduces neuroinflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine in lab experiments include its potency and selectivity for BET proteins, as well as its ability to inhibit gene expression and regulate disease-related processes. However, there are also limitations to consider, such as the potential for off-target effects and the need for careful dosing and administration to avoid toxicity.

Future Directions

There are many potential future directions for research on 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine and related compounds. Some possible areas of focus include:
- Understanding the mechanisms of action of 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine in different disease models
- Developing more potent and selective BET inhibitors
- Investigating the use of BET inhibitors in combination with other therapies, such as chemotherapy or immunotherapy
- Exploring the role of BET proteins in other diseases, such as autoimmune disorders or viral infections
- Developing new methods for delivering BET inhibitors to specific tissues or cells.
Conclusion:
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine is a promising small molecule that has shown potential for therapeutic applications in various diseases. Its ability to selectively inhibit BET proteins and regulate gene expression makes it a valuable tool for studying disease mechanisms and developing new treatments. While there are still challenges to overcome in terms of toxicity and off-target effects, the future of BET inhibition looks bright.

Scientific Research Applications

6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer. 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages and microglia. In addition, 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5O2/c1-11-18-14(20(2)3)10-15(19-11)21-6-8-22(9-7-21)16(23)12-4-5-13(17)24-12/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIYDKVOGJHJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromofuran-2-yl)(4-(6-(dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.